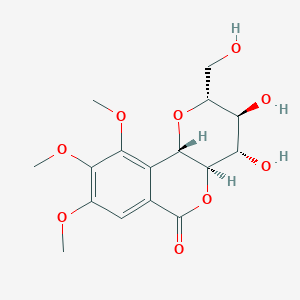

Di-O-methylbergenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-21-7-4-6-9(13(23-3)12(7)22-2)14-15(25-16(6)20)11(19)10(18)8(5-17)24-14/h4,8,10-11,14-15,17-19H,5H2,1-3H3/t8-,10-,11+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHGUQJYNLPWPT-MUVVKYGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C3C(C(C(C(O3)CO)O)O)OC(=O)C2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Di-O-methylbergenin from Bergenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of di-O-methylbergenin from its parent compound, bergenin. The document details the chemical rationale, experimental protocols, and characterization data for this synthetic transformation. It is intended for an audience with a professional background in chemistry and pharmacology.

Introduction

Bergenin, a C-glucoside of 4-O-methylgallic acid, is a naturally occurring isocoumarin found in various plant species, notably from the Bergenia genus.[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects.[1] The modification of bergenin's structure is a key strategy in the development of novel therapeutic agents with enhanced potency and specificity.[2]

One such modification is the methylation of the phenolic hydroxyl groups at the C-8 and C-10 positions to yield 8,10-di-O-methylbergenin. This derivatization increases the lipophilicity of the parent molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.[1][3] This guide focuses on the direct synthesis of this compound from bergenin, a crucial process for enabling further research into its therapeutic potential. While total synthesis routes for 8,10-di-O-methylbergenin have been developed, direct methylation of the readily available natural product, bergenin, offers a more direct and potentially scalable approach.[4][5][6]

Synthesis of this compound from Bergenin

The core of the synthesis involves the O-methylation of the two phenolic hydroxyl groups on the gallic acid moiety of bergenin. This is typically achieved via a Williamson ether synthesis, where a deprotonated phenol (phenoxide) acts as a nucleophile to attack a methylating agent.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

Method A: Methylation using Methyl Iodide

This is a classic and effective method for the methylation of phenols.

-

Materials:

-

Bergenin

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve bergenin (1 equivalent) in anhydrous DMF or acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add anhydrous potassium carbonate (2.5-3.0 equivalents) to the solution.

-

Add methyl iodide (2.5-3.0 equivalents) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Method B: Methylation using Dimethyl Sulfate

Dimethyl sulfate is a potent and cost-effective methylating agent. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Materials:

-

Bergenin

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Anhydrous Acetone or Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of bergenin (1 equivalent) in anhydrous acetone or THF, add the base (e.g., K₂CO₃, 3 equivalents).

-

Slowly add dimethyl sulfate (2.5 equivalents) dropwise to the stirring mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and carefully add water to quench the excess dimethyl sulfate.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected characterization data for 8,10-di-O-methylbergenin based on literature values from total synthesis studies. The actual data for the product synthesized by direct methylation should be compared to these values for confirmation of identity and purity.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₀O₉ | [4][5] |

| Molecular Weight | 356.33 g/mol | [4][5] |

| Appearance | White solid | [5] |

| ¹H NMR (CDCl₃, ppm) | δ 7.25 (s, 1H), 5.05 (d, J=9.9 Hz, 1H), 4.15-4.05 (m, 2H), 3.92 (s, 3H), 3.89 (s, 3H), 3.75-3.65 (m, 2H), 3.55-3.45 (m, 2H) | [5] |

| ¹³C NMR (CDCl₃, ppm) | δ 164.2, 152.8, 142.1, 141.8, 115.7, 109.3, 81.7, 79.5, 75.1, 71.6, 70.9, 61.9, 61.2, 56.4 | [5] |

| Mass Spectrometry | ESI-MS m/z: 379.1 [M+Na]⁺ | [5] |

Potential Biological Activity and Signaling Pathways

Bergenin and its derivatives have been reported to possess immunosuppressive properties.[1][3] Studies have shown that certain derivatives can inhibit the proliferation of splenocytes and modulate the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[1] This suggests an interaction with immune signaling pathways. While the precise mechanism of this compound is a subject for further investigation, a plausible area of impact is the cytokine signaling cascade.

Caption: Potential interaction of this compound with the JAK/STAT pathway.

Conclusion

The synthesis of this compound from bergenin is a straightforward yet crucial step in the exploration of bergenin derivatives as potential therapeutic agents. The increased lipophilicity of the methylated compound may lead to improved biological activity. The protocols outlined in this guide, adapted from established chemical literature, provide a solid foundation for the production of this compound in a research setting. Further investigation into its specific biological mechanisms of action is warranted and promises to be a fruitful area of study for drug development professionals.

References

- 1. Short total synthesis of 8,10-di-O-methylbergenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. ias.ac.in [ias.ac.in]

- 6. Unravelling and reconstructing the biosynthetic pathway of bergenin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Di-O-methylbergenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methylbergenin, a derivative of the well-studied C-glucoside bergenin, is a naturally occurring phenolic compound that has garnered interest for its potential pharmacological activities. As a methylated analog of bergenin, it is hypothesized to possess enhanced bioavailability and distinct biological effects, making it a compound of interest for drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and analysis, and a discussion of its putative signaling pathways based on current scientific understanding of related compounds.

Natural Sources of this compound

The primary natural sources of this compound identified to date belong to the genus Bergenia, commonly known as elephant ears or pashanbheda. These perennial flowering plants are native to central Asia and the Himalayan region. While research into the specific distribution and concentration of this compound is ongoing, its presence has been confirmed in Bergenia purpurascens. Given that it is a derivative of bergenin, it is plausible that other Bergenia species known to be rich in bergenin, such as Bergenia crassifolia, Bergenia ligulata, and Bergenia ciliata, may also contain this compound, though likely in lower concentrations.

Table 1: Known Natural Sources of this compound and Related Bergenin-Containing Plants

| Plant Species | Family | Plant Part | Compound Detected | Notes |

| Bergenia purpurascens | Saxifragaceae | Rhizome/Root | 8,10-di-O-methylbergenin, this compound esters[1] | Confirmed natural source. |

| Bergenia crassifolia | Saxifragaceae | Rhizome | Bergenin[2] | High bergenin content suggests potential for this compound presence. |

| Bergenia ligulata | Saxifragaceae | Rhizome | Bergenin[2] | A primary source of bergenin. |

| Bergenia ciliata | Saxifragaceae | Rhizome | Bergenin[2] | Widely used in traditional medicine for its bergenin content. |

| Bergenia stracheyi | Saxifragaceae | Rhizome | Bergenin[3] | Another significant source of bergenin. |

Experimental Protocols

General Experimental Workflow for the Isolation of this compound

The following diagram illustrates a generalized workflow for the extraction, isolation, and quantification of this compound from Bergenia rhizomes. This workflow is based on established methods for the analysis of bergenin and other phenolic compounds from plant matrices.

Detailed Methodologies

1. Plant Material and Extraction:

-

Plant Material: Dried rhizomes of Bergenia purpurascens are finely powdered.

-

Extraction Solvent: A solution of 80% methanol in water is a commonly used solvent for extracting phenolic compounds, including bergenin and its derivatives.

-

Extraction Procedure:

-

Macerate the powdered plant material in the extraction solvent (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

-

Alternatively, for more efficient extraction, perform Soxhlet extraction for 6-8 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

2. Purification:

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being more lipophilic than bergenin, is expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a preparative HPLC system with a C18 column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid).

-

3. Analysis and Quantification:

-

Structural Elucidation: The purified compound's structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Quantitative Analysis using UPLC-MS/MS:

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is ideal for sensitive and specific quantification.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

-

-

Putative Signaling Pathways

While specific studies on the signaling pathways of this compound are not yet available, its structural similarity to bergenin and other bioactive phenolic compounds allows for the formulation of hypotheses regarding its potential mechanisms of action, particularly in anti-inflammatory and antioxidant responses.

Putative Anti-inflammatory Signaling Pathway

This compound is hypothesized to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Putative Antioxidant Signaling Pathway

It is proposed that this compound may enhance the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Conclusion and Future Directions

This compound is an intriguing natural product with potential therapeutic applications. While its presence has been confirmed in Bergenia purpurascens, further research is required to quantify its concentration in this and other Bergenia species. The development of validated analytical methods, such as the UPLC-MS/MS protocol outlined here, will be crucial for accurate quantification and pharmacokinetic studies. Furthermore, dedicated pharmacological studies are needed to elucidate the specific signaling pathways modulated by this compound and to confirm its hypothesized anti-inflammatory and antioxidant activities. This will pave the way for a comprehensive evaluation of its potential as a novel drug candidate.

References

Di-O-methylbergenin: A Comprehensive Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methylbergenin, a derivative of the natural product bergenin, is a compound of increasing interest within the scientific community. Its structural modifications suggest unique physicochemical properties and potentially enhanced biological activities compared to its parent compound. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, along with an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₉ | [1][2] |

| Molecular Weight | 356.33 g/mol | [1][2] |

| Melting Point | 194-196 °C | |

| Appearance | Powder | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Purity (Typical) | >98% (HPLC) | [1][2] |

| Predicted pKa | 12.74 ± 0.60 | [3] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [1] |

Note: For enhanced solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[1]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, certificates of analysis from suppliers indicate that the Nuclear Magnetic Resonance (NMR) data are consistent with its proposed structure. Predicted ¹³C NMR data for the related compound bergenin is available and can serve as a reference for structural elucidation.[4]

Synthesis

A short, high-yielding total synthesis of 8,10-di-O-methylbergenin, a closely related derivative, has been reported. The key steps in this synthesis involve a stereoselective installation of a beta-C-aryl linkage, a palladium(0)-catalyzed aryl carbonylation, and a regioselective lactonization reaction. This synthetic pathway may be adaptable for the synthesis of this compound and its analogs.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is still emerging, the activities of its parent compound, bergenin, and other related natural products provide a strong basis for predicting its potential therapeutic effects. The primary areas of interest include anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and other mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General Protocol)

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of inflammatory mediators in cell culture.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Treatment: The cells are treated with varying concentrations of this compound.

-

Measurement of Inflammatory Mediators: The levels of inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in the cell culture supernatant are quantified using methods like the Griess assay and ELISA, respectively.[5]

-

Data Analysis: The inhibitory effect of this compound on the production of these mediators is calculated and expressed as the IC₅₀ value (the concentration required to inhibit 50% of the response).

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling cascade is a prime target for anti-inflammatory drugs. The canonical pathway is activated by stimuli like TNF-α and IL-1, leading to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The intrinsic and extrinsic pathways are the two major apoptosis signaling cascades.

Experimental Protocol: In Vitro Anticancer Assay (General Workflow)

A typical workflow to evaluate the anticancer potential of a compound involves assessing its effects on cell viability, proliferation, and apoptosis.

Caption: General workflow for in vitro evaluation of anticancer activity.

Signaling Pathway: Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[6][7][8]

Caption: Potential induction of the intrinsic apoptosis pathway by this compound.

Conclusion

This compound presents a promising scaffold for further investigation in the fields of medicinal chemistry and pharmacology. While comprehensive experimental data on its physicochemical and biological properties are still being gathered, the available information, combined with knowledge of related compounds, suggests its potential as an anti-inflammatory and anticancer agent. The detailed information and proposed experimental frameworks provided in this guide are intended to facilitate and inspire future research into this intriguing molecule. Further studies are warranted to fully elucidate its spectroscopic characteristics, quantitative solubility, and specific molecular mechanisms of action.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound | CAS: 33815-57-5 | ChemNorm [chemnorm.com]

- 3. This compound CAS#: 33815-57-5 [amp.chemicalbook.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0249087) [hmdb.ca]

- 5. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. teachmeanatomy.info [teachmeanatomy.info]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Spectroscopic and Biological Insights into Di-O-methylbergenin: A Technical Guide

For Immediate Release

[City, State] – This technical guide provides a comprehensive analysis of the spectroscopic data for Di-O-methylbergenin, a derivative of the naturally occurring compound bergenin. Tailored for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols and an examination of its biological significance.

Core Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data of 8,10-di-O-methylbergenin

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.01 | s | H-7 | |

| 4.88 | d | 10.0 | H-4a |

| 4.04 | t | 9.5 | H-3 |

| 3.96 | d | 9.8 | H-10b |

| 3.89 | s | 8-OCH₃ | |

| 3.87 | s | 10-OCH₃ | |

| 3.75-3.85 | m | H-2, H-4, H-11a, H-11b |

Table 2: ¹³C NMR Spectroscopic Data of 8,10-di-O-methylbergenin

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C-6 |

| 151.8 | C-8 |

| 151.3 | C-10 |

| 141.0 | C-9 |

| 118.9 | C-5 |

| 115.6 | C-7 |

| 109.8 | C-10a |

| 81.9 | C-4a |

| 79.8 | C-10b |

| 74.5 | C-3 |

| 72.1 | C-2 |

| 70.0 | C-4 |

| 61.8 | C-11 |

| 56.3 | 8-OCH₃ |

| 56.1 | 10-OCH₃ |

Table 3: IR and MS Spectroscopic Data of 8,10-di-O-methylbergenin

| Spectroscopic Technique | Characteristic Peaks/Values |

| IR (cm⁻¹) | 3448 (O-H), 2925 (C-H), 1710 (C=O, ester), 1615, 1475 (C=C, aromatic), 1095 (C-O) |

| MS (m/z) | 356 [M]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following section outlines the methodologies employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz). For the acquisition of ¹³C NMR data, broadband proton decoupling was employed to simplify the spectra.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data were acquired on a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the ion source. The mass-to-charge ratio (m/z) of the molecular ion was determined.

Biological Activity and Signaling Pathways

Bergenin and its derivatives have garnered significant interest for their diverse pharmacological activities, including immunosuppressive and anti-inflammatory effects[1][2][3]. These compounds have been shown to modulate the production of key cytokines involved in the immune response.

Immunosuppressive and Anti-inflammatory Effects

Studies on bergenin derivatives have demonstrated their ability to inhibit the proliferation of splenocytes and modulate the secretion of cytokines such as interferon-gamma (IFN-γ), interleukin-4 (IL-4), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1][3][4][5][6]. This suggests that this compound may exert its biological effects through the modulation of T-helper cell (Th1/Th2) responses and other inflammatory pathways.

The diagram below illustrates a potential signaling pathway through which bergenin derivatives may exert their immunosuppressive and anti-inflammatory effects.

The experimental workflow for the spectroscopic analysis of this compound is outlined in the following diagram.

References

- 1. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bergenin mitigates neuroinflammatory damage induced by high glucose: insights from Zebrafish, murine microbial cell line, and rat models [frontiersin.org]

- 5. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isolation and Purification of Di-O-methylbergenin from Ardisia japonica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Di-O-methylbergenin, a natural compound of interest, from the plant Ardisia japonica. This document details the necessary experimental protocols, from initial extraction to final purification, and presents the available quantitative data in a structured format.

Introduction

This compound is a derivative of bergenin, a C-glucoside of 4-O-methylgallic acid. While research on bergenin and its various derivatives has highlighted a range of potential pharmacological activities, specific studies on the isolation of this compound from natural sources are limited. This guide synthesizes the available information, primarily drawing from methodologies used for the isolation of structurally similar compounds from Ardisia japonica, a known plant source.

Plant Material

The primary source for the isolation of this compound and its related compounds is the whole plant of Ardisia japonica (Thunb.) Bl. (Myrsinaceae). This low-growing evergreen shrub is native to East Asia and is used in traditional Chinese medicine. For research and development purposes, authenticated and properly identified plant material is crucial for reproducible results.

Experimental Protocols

The following protocols are based on established methods for the isolation of bergenin derivatives from Ardisia japonica.

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered plant material.

Protocol:

-

Maceration: The air-dried and powdered whole plants of Ardisia japonica are subjected to extraction with a polar solvent. 95% ethanol (EtOH) is a commonly used solvent for this purpose. The plant material is typically soaked in the solvent at room temperature for an extended period (e.g., 3 times, 7 days each).

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. To simplify the mixture and enrich the target compounds, a liquid-liquid fractionation process is employed.

Protocol:

-

Suspension: The crude ethanol extract is suspended in water.

-

Solvent Partitioning: The aqueous suspension is then successively partitioned with solvents of increasing polarity. A common sequence is:

-

Petroleum ether (PE)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

Evaporation: Each solvent fraction is then evaporated to dryness to yield the respective crude fractions. The bergenin derivatives are typically found in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The purification of this compound from the enriched fractions is achieved through a series of chromatographic techniques.

Protocol:

-

Column Chromatography (CC) on Silica Gel:

-

The ethyl acetate or n-butanol fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), with the methanol concentration gradually increasing (e.g., from 100:0 to 0:100 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Column Chromatography on Sephadex LH-20:

-

Further purification of the combined fractions is performed using a Sephadex LH-20 column.

-

The elution is typically carried out with methanol (MeOH). This step is effective in separating compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification step often involves preparative HPLC to isolate the pure compound.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase is typically a gradient of methanol (MeOH) or acetonitrile (ACN) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

Quantitative Data

| Compound | Plant Source | Starting Material (kg) | Yield (mg) | Purity (%) | Analytical Method | Reference |

| Methylbergenin | Ardisia japonica | 15 | 12 | >98 | NMR, MS | (Yu et al., 2017) |

| This compound | Ardisia japonica | To be determined | To be determined | To be determined | HPLC, NMR, MS |

Note: The yield of natural products can vary significantly depending on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Ardisia japonica.

Caption: Experimental workflow for this compound isolation.

Conclusion

The isolation and purification of this compound from Ardisia japonica is a multi-step process that requires careful execution of extraction, fractionation, and chromatographic techniques. While a specific, detailed protocol for this particular compound is not yet published, the methodologies used for the successful isolation of the closely related compound methylbergenin provide a robust framework for researchers. Further studies are needed to optimize the process and to quantify the yield and purity of this compound from this plant source. This guide serves as a foundational resource for scientists and professionals in the field of natural product chemistry and drug development.

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Di-O-methylbergenin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemistry of Di-O-methylbergenin, a derivative of the natural product bergenin. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, systematically named (2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one, is a C-glucoside derivative of bergenin. The core structure consists of a pyrano[3,2-c]isochromen-6-one fused ring system, with a glucose-derived pyran ring attached to the aromatic portion via a carbon-carbon bond. The designation "Di-O-methyl" typically refers to the methylation of two phenolic hydroxyl groups on the bergenin scaffold, specifically at positions 8 and 10.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₉ | [1] |

| Molecular Weight | 356.33 g/mol | [1] |

| IUPAC Name | (2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | [1] |

| CAS Number | 33815-57-5 | [1] |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity and is defined by multiple chiral centers within the pyran and isochromenone rings. The absolute configuration is specified in its IUPAC name as (2R,3S,4S,4aR,10bS). The β-anomeric configuration of the C-glucoside linkage is a key stereochemical feature.

Figure 1. 2D representation of this compound with stereochemical assignments.

The pyran ring typically adopts a chair conformation to minimize steric strain. The substituents on the chiral centers will therefore occupy either axial or equatorial positions, influencing the molecule's overall shape and its interactions with biological targets.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted spectroscopic data based on its chemical structure and known values for similar compounds. These values should be considered as estimates for the purpose of guiding experimental analysis.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~3.6-3.8 | m | - |

| H-3 | ~3.9-4.1 | t | ~9.0 |

| H-4 | ~4.2-4.4 | t | ~9.0 |

| H-4a | ~2.8-3.0 | dd | ~12.0, 4.0 |

| H-10b | ~4.5-4.7 | d | ~9.5 |

| CH₂OH | ~3.7-3.9 | m | - |

| OCH₃ (C8, C10) | ~3.8-4.0 | s | - |

| OCH₃ (C9) | ~3.9-4.1 | s | - |

| Aromatic H | ~6.5-7.0 | s | - |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) |

| C-2 | ~70-72 |

| C-3 | ~74-76 |

| C-4 | ~79-81 |

| C-4a | ~35-37 |

| C-6 (C=O) | ~165-167 |

| C-7 | ~105-107 |

| C-8 | ~150-152 |

| C-9 | ~140-142 |

| C-10 | ~152-154 |

| C-10a | ~115-117 |

| C-10b | ~80-82 |

| CH₂OH | ~61-63 |

| OCH₃ (C8, C10) | ~55-57 |

| OCH₃ (C9) | ~60-62 |

Table 4: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyls) |

| 2950-2850 | C-H stretch (aliphatic and methoxy) |

| 1720-1700 | C=O stretch (lactone) |

| 1610, 1500 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch (ethers, alcohols) |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 356 | [M]⁺ (Molecular Ion) |

| 338 | [M - H₂O]⁺ |

| 325 | [M - OCH₃]⁺ |

| 295 | [M - CH₂OH - OCH₃]⁺ |

Experimental Protocols

While the full experimental details for the synthesis of this compound are not publicly available, a plausible synthetic route can be outlined based on the reported "Short total synthesis of 8,10-di-O-methylbergenin" and general methods for C-aryl glycoside synthesis.[1]

Proposed Synthetic Workflow

Figure 2. Proposed synthetic workflow for this compound.

Key Experimental Steps (Representative Protocol)

-

Stereoselective C-Glycosylation: A protected glucal is reacted with a suitable aryl halide (e.g., an iodinated or brominated trimethoxybenzene derivative) in the presence of a palladium catalyst and a phosphine ligand to stereoselectively form the β-C-aryl glycoside intermediate.

-

Palladium-Catalyzed Carbonylation: The resulting C-aryl glycoside is subjected to a palladium(0)-catalyzed carbonylation reaction, introducing a carbonyl group at a specific position on the aromatic ring. This is a key step in building the isochromenone core.

-

Regioselective Lactonization: An intramolecular cyclization is induced to form the lactone ring of the pyrano[3,2-c]isochromen-6-one system. This step is crucial for establishing the final heterocyclic framework.

-

Deprotection: The protecting groups on the hydroxyl functions of the pyran ring are removed under appropriate conditions (e.g., acidic or basic hydrolysis, or hydrogenolysis) to yield the final product, this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and stereochemistry of this compound. The provided data, while partially predictive, offers a strong starting point for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds. The outlined synthetic strategy highlights a modern approach to the construction of complex C-aryl glycosides, which are an important class of molecules in drug discovery. Further experimental validation of the spectroscopic data is recommended for definitive structural confirmation.

References

Derivatives of Di-O-methylbergenin: A Technical Guide to Synthesis, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structures, and biological activities of derivatives of Di-O-methylbergenin. This compound, a derivative of the natural product bergenin, serves as a valuable scaffold for the development of novel therapeutic agents. This document details the chemical modifications of the this compound core, summarizing key quantitative biological data and providing detailed experimental protocols for the synthesis of these derivatives.

Introduction to this compound

Bergenin is a C-glycoside of 4-O-methylgallic acid, naturally occurring in various plant species, and is known for a wide range of pharmacological effects including anti-inflammatory, neuroprotective, and anticancer activities.[1] this compound, specifically 8,10-di-O-methylbergenin, is a derivative of bergenin where the phenolic hydroxyl groups on the gallic acid moiety are methylated. This modification increases the lipophilicity of the molecule, which can significantly influence its biological properties. The core structure of 8,10-di-O-methylbergenin provides a versatile platform for further chemical derivatization to explore and optimize its therapeutic potential. A short, high-yielding synthesis of 8,10-di-O-methylbergenin has been reported, making this scaffold readily accessible for analog development.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the modification of the parent bergenin molecule, followed by methylation or the use of this compound as a starting material for further functionalization. Key synthetic strategies include the alkylation of the phenolic hydroxyl groups and modifications of the glucose moiety.

General Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process begins with the selection of the starting material, followed by chemical synthesis to generate a library of derivatives. These compounds are then subjected to biological screening to determine their activity, leading to the identification of lead compounds for further investigation.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Synthesis of 8,10-di-O-alkylbergenin Derivatives (General Procedure) [1][3]

To a solution of bergenin in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) are added. The appropriate alkyl bromide (e.g., n-hexyl bromide, n-heptyl bromide) is then added, and the reaction mixture is stirred at 60-80 °C overnight. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 8,10-di-O-alkylbergenin derivative.

Synthesis of 3,11-O-benzylidene-8,10-di-O-benzylbergenin (Compound 7 in Deng et al.) [1][3]

To a solution of 8,10-di-O-benzylbergenin in acetonitrile (CH3CN), camphorsulfonic acid and benzaldehyde dimethyl acetal are added at room temperature. The reaction mixture is stirred for 4 hours and then quenched with triethylamine (Et3N). The solvent is concentrated, and the residue is purified by column chromatography on silica gel (CH2Cl2/MeOH = 30:1) to give the target compound as a white solid.

Synthesis of 4-epi-3,11-O-benzylidene-8,10-di-O-benzylbergenin (Compound 8 in Deng et al.) [1][3]

The 3,11-O-benzylidene-8,10-di-O-benzylbergenin is oxidized using Dess-Martin periodinane. The resulting ketone is then reduced with sodium borohydride (NaBH4) to yield the C-4 epimer.

Synthesis of 4-azido-4-deoxy-3,11-O-benzylidene-8,10-di-O-benzylbergenin (Compound 11 in Deng et al.) [1][3]

The 4-epi-3,11-O-benzylidene-8,10-di-O-benzylbergenin is first converted to its 4-triflate derivative using trifluoromethanesulfonic anhydride in the presence of pyridine. The triflate is then displaced with sodium azide (NaN3) in DMF at 80 °C to yield the 4-azido derivative.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for various biological activities, with immunosuppressive and tyrosinase inhibitory effects being the most prominent.

Immunosuppressive Activity

A series of 8,10-di-O-alkylbergenin derivatives have been synthesized and evaluated for their immunosuppressive effects by measuring the inhibition of Concanavalin A (Con A)-induced mouse splenocyte proliferation.[1][3] The results indicate that increasing the lipophilicity through alkylation of the phenolic hydroxyl groups can enhance the immunosuppressive activity.

| Compound | R (at C8, C10) | Other Modifications | IC50 (µM) on Mouse Splenocyte Proliferation | Reference |

| Bergenin | H | None | > 10 | [1][3] |

| 2b | n-Propyl | None | > 10 | [1][3] |

| 2c | n-Butyl | None | > 10 | [1][3] |

| 2e | n-Hexyl | None | 6.83 | [1][3] |

| 2f | n-Heptyl | None | 5.39 | [1][3] |

| 7 | Benzyl | 3,11-O-benzylidene | 3.52 | [1][3] |

| 13 | n-Heptyl | 4-amino-4-deoxy | 5.39 | [1][3] |

| Table 1: Immunosuppressive activity of selected Di-O-alkylbergenin derivatives. |

The study by Deng et al. suggests that the immunosuppressive effect of these derivatives may stem from the suppression of both IFN-γ (a Th1 cytokine) and IL-4 (a Th2 cytokine).[1][3] This dual inhibitory activity suggests a potential for these compounds in the treatment of autoimmune diseases and organ transplant rejection.

The following diagram illustrates the proposed mechanism of action for the immunosuppressive this compound derivatives, highlighting the inhibition of T-cell proliferation through the suppression of key cytokines.

Caption: Proposed mechanism of immunosuppression by this compound derivatives.

Tyrosinase Inhibitory Activity

A series of tri-O-methylnorbergenin analogues, which are structurally very similar to this compound derivatives, have been synthesized and evaluated for their inhibitory effects on tyrosinase.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

| Compound | R (at C11) | IC50 (µM) on Tyrosinase | Reference |

| Kojic Acid (Control) | - | 16.7 | [4] |

| 1 | H | > 100 | [4] |

| 2 | 4-hydroxybenzoyl | 25.4 | [4] |

| 3 | 3,4-dihydroxybenzoyl | 9.1 | [4] |

| 4 | 3,4,5-trihydroxybenzoyl (galloyl) | 11.2 | [4] |

| 5 | 4-methoxybenzoyl | > 100 | [4] |

| Table 2: Tyrosinase inhibitory activity of selected tri-O-methylnorbergenin analogues. |

The study revealed that the presence of a catechol moiety (3,4-dihydroxybenzoyl) at the C11 position of the tri-O-methylnorbergenin scaffold resulted in the most potent tyrosinase inhibitory activity.[4] Compound 4, with a catechol group, was identified as a mixed-type inhibitor of tyrosinase.[4]

Structure-Activity Relationship (SAR)

The available data allows for the deduction of several structure-activity relationships for this compound derivatives.

-

For Immunosuppressive Activity:

-

Lipophilicity: Increasing the length of the alkyl chains at the C8 and C10 positions (e.g., from propyl to heptyl) enhances the immunosuppressive activity, suggesting that increased lipophilicity is favorable.[1][3]

-

Bulky Substituents: The introduction of bulky benzyl groups at the C8 and C10 positions, combined with a benzylidene protection of the 3- and 11-hydroxyl groups, leads to a significant increase in potency.[1][3]

-

Stereochemistry at C4: The configuration of the hydroxyl group at the C4 position is crucial for activity. Inversion of the stereochemistry at this position leads to a dramatic decrease in immunosuppressive activity.[1][3]

-

Modification at C4: Introduction of an amino group at the C4 position can maintain or slightly improve the activity compared to the corresponding hydroxyl derivative.[1][3]

-

-

For Tyrosinase Inhibitory Activity:

-

Aromatic Substituents: The nature of the substituent on the benzoyl group at the C11 position of the norbergenin core significantly influences the tyrosinase inhibitory activity.

-

Hydroxylation Pattern: The presence of a catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) moiety on the benzoyl group is critical for potent inhibition.[4] Monohydroxylation or methoxylation leads to a loss of activity.[4] This suggests that the dihydroxybenzene moiety is likely involved in chelating the copper ions in the active site of tyrosinase.

-

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic accessibility of the core structure allows for extensive chemical modifications, leading to the identification of potent immunosuppressive and tyrosinase inhibitory agents. The structure-activity relationship studies highlight the importance of lipophilicity and specific substituent patterns for biological activity. Further exploration of this chemical space, including the investigation of a broader range of biological targets and the elucidation of detailed mechanisms of action, is warranted to fully exploit the therapeutic potential of this compound derivatives.

References

- 1. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short total synthesis of 8,10-di-O-methylbergenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, antioxidant capacity, and structure-activity relationships of tri-O-methylnorbergenin analogues on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Di-O-methylbergenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of pathological conditions. Natural products are a promising source of novel anti-inflammatory agents. Di-O-methylbergenin, a derivative of bergenin, is a compound of interest for its potential therapeutic properties. These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the anti-inflammatory activity of this compound and to investigate its underlying mechanism of action, with a focus on the NF-κB and MAPK signaling pathways.

In Vitro Anti-inflammatory Activity Assays

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

Principle:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity.

Experimental Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Allow the cells to adhere and grow overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Include a vehicle control (dissolving solvent for the compound) and a positive control (a known anti-inflammatory agent, e.g., L-NAME).

-

-

Stimulation:

-

After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Include a negative control group of cells that are not treated with LPS or the test compound.

-

-

Nitrite Quantification (Griess Assay):

-

After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

-

-

Cell Viability Assay (MTT Assay):

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, in parallel.

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm.

-

Data Presentation:

Summarize the quantitative data in the following tables:

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |

| Control (Unstimulated) | - | ||

| LPS (1 µg/mL) | - | 0 | |

| This compound | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| L-NAME (Positive Control) | Specify Conc. |

Calculate the percentage of inhibition using the formula: % Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100.

Table 2: Cytotoxicity of this compound on RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |

| Control | - | 100 |

| This compound | 1 | |

| 5 | ||

| 10 | ||

| 25 | ||

| 50 |

In Vivo Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rats

Principle:

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[1] Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling).[1] The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory potential.

Experimental Protocol:

-

Animals:

-

Use male Wistar rats (180-220 g).

-

Acclimatize the animals for at least one week before the experiment.

-

House the animals under standard laboratory conditions with free access to food and water.

-

-

Treatment Groups:

-

Divide the rats into several groups (n=6 per group):

-

Group I: Normal control (saline).

-

Group II: Carrageenan control (vehicle).

-

Group III-V: this compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).

-

Group VI: Positive control (Indomethacin, 10 mg/kg, p.o.).

-

-

-

Procedure:

-

Administer the test compound or vehicle to the respective groups 1 hour before the carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw.[1]

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.

-

Calculate the percentage of inhibition of edema using the formula: % Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100.

-

Data Presentation:

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) ± SEM | % Inhibition of Edema at 3h |

| Time (hours) | |||

| 0 | 1 | ||

| Carrageenan Control | - | ||

| This compound | 25 | ||

| 50 | |||

| 100 | |||

| Indomethacin | 10 |

Investigation of the Mechanism of Action

Inhibition of NF-κB and MAPK Signaling Pathways

Principle:

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating the inflammatory response.[2][3] Many anti-inflammatory compounds exert their effects by inhibiting these pathways. The activation of these pathways can be assessed by measuring the phosphorylation of key proteins (e.g., IκBα, p65 for NF-κB; p38, ERK, JNK for MAPK) using Western blotting.

Experimental Workflow:

Caption: Workflow for investigating the effect of this compound on NF-κB and MAPK signaling pathways.

Signaling Pathway Diagrams:

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Conclusion

These detailed protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing these in vitro and in vivo assays, researchers can generate crucial data on its efficacy and elucidate its mechanism of action. The provided templates for data presentation and signaling pathway diagrams will aid in the clear and concise communication of experimental findings. Further investigation into the specific molecular targets of this compound within these inflammatory pathways will be essential for its potential development as a therapeutic agent.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Bergenin and Its Derivatives in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these diseases is oxidative stress and neuroinflammation. Consequently, therapeutic strategies are increasingly focused on identifying compounds with neuroprotective properties. Bergenin, a C-glycoside of 4-O-methyl gallic acid, and its derivatives have emerged as promising candidates due to their potent antioxidant and anti-inflammatory activities.[1][2][3][4] This document provides detailed application notes and protocols for investigating the neuroprotective effects of bergenin and its derivatives, such as Di-O-methylbergenin, in relevant cell culture models. While specific data for this compound is limited, the methodologies outlined here are based on studies of bergenin and its O-demethylated derivative, norbergenin, providing a strong framework for assessing the neuroprotective potential of related compounds.

Data Presentation

The following tables summarize quantitative data from studies on bergenin and its derivatives, highlighting their neuroprotective and associated biochemical effects.

Table 1: Antioxidant and Neuroprotective Activity of Norbergenin Derivatives

| Compound | DPPH Radical Scavenging IC50 (µM) | Superoxide Anion Scavenging IC50 (µM) | Neuroprotective Concentration (µM) in Rat Cortical Neurons |

| Norbergenin | 13 | 32 | - |

| Norbergenin 11-caproate | Stronger than catechin | - | 10 |

Data from Takahashi et al., 2003.[5]

Table 2: Effect of Bergenin on Cholinesterase Activity and Neuronal Viability

| Treatment | AChE Inhibition (IC50) | BuChE Inhibition (IC50) | Cell Viability (SH-SY5Y cells) vs. NMDA-induced toxicity |

| Bergenin | Dose-dependent | Dose-dependent | Dose-dependent prevention |

Data from Acharya et al., 2019.[1]

Table 3: Anti-inflammatory Effects of Bergenin in BV2 Microglial Cells

| Treatment Condition | Key Molecular Effects |

| High Glucose | Decreased PPAR-γ expression, Increased NF-κB p65 phosphorylation |

| High Glucose + Bergenin | Reversed decrease in PPAR-γ, Decreased NF-κB p65 phosphorylation |

Data from a 2023 study on bergenin's effects on neuroinflammation.[3]

Table 4: Cytoprotective Effect of Bergenin Against Oxidative Stress

| Cell Line | Treatment | Cell Viability |

| HT-22 | H₂O₂ (200 µM) | Significant reduction |

| HT-22 | Bergenin (50 & 100 µM) + H₂O₂ | Remarkable increase |

| PC-12 | H₂O₂ (200 µM) | Significant reduction |

| PC-12 | Bergenin (50 & 100 µM) + H₂O₂ | Remarkable increase |

Data from a study on bergenin's effect on memory deficit.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in setting up their in vitro assays for screening neuroprotective compounds like this compound.

Protocol 1: Assessment of Neuroprotection in Primary Cortical Neurons

Objective: To evaluate the ability of a test compound to protect primary neurons from cell death.

Materials:

-

Primary cortical neurons (e.g., from rat embryos)

-

DMEM supplemented with N2

-

Test compound (e.g., this compound)

-

Neurotoxin (optional, for induced-toxicity models)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

-

Multi-well culture plates

Procedure:

-

Isolate and culture primary cortical neurons from rat embryos according to standard protocols.

-

Plate the neurons in multi-well plates at a suitable density.

-

Allow the neurons to adhere and mature for a specified period.

-

Treat the cells with various concentrations of the test compound for a predetermined duration. For proactive neuroprotection, pre-treatment is common.

-

(Optional) Induce neuronal death using a neurotoxin.

-

Assess cell viability using the MTT assay or a similar method. This involves incubating the cells with MTT solution, followed by solubilization of the formazan product and measurement of absorbance at a specific wavelength.[1]

-

Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Evaluation of Anti-inflammatory Effects in Microglial Cells

Objective: To determine if the test compound can mitigate the inflammatory response in microglial cells.

Materials:

-

BV2 microglial cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) or other inflammatory stimuli (e.g., high glucose)

-

Test compound

-

Reagents for Western blotting (antibodies against PPAR-γ, phospho-NF-κB p65, total NF-κB p65)

-

Reagents for qPCR (primers for inflammatory cytokines like TNF-α, IL-1β, IL-6)

Procedure:

-

Culture BV2 cells in flasks and seed them into multi-well plates.

-

Pre-treat the cells with the test compound for a specified time.

-

Induce an inflammatory response by adding LPS or exposing the cells to high glucose conditions.[3]

-

After the incubation period, harvest the cells for protein or RNA analysis.

-

For Western blotting, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect changes in protein expression and phosphorylation.[3]

-

For qPCR, extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for target inflammatory genes.

-

Analyze the data to determine the effect of the compound on inflammatory markers.

Protocol 3: Assessment of Antioxidant Activity in Neuronal Cell Lines

Objective: To measure the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell lines (e.g., HT-22, PC-12, or SH-SY5Y)

-

Cell culture medium

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), NMDA)[1][6]

-

Test compound

-

MTT assay reagents

Procedure:

-

Culture the chosen neuronal cell line and seed into 96-well plates.

-

Pre-treat the cells with different concentrations of the test compound for a designated period.

-

Induce oxidative stress by adding H₂O₂ or NMDA to the culture medium.[1][6]

-

Incubate for a time sufficient to induce cell death in the control (oxidative agent only) group.

-

Perform an MTT assay to quantify cell viability.[6]

-

Compare the viability of cells treated with the test compound to the control groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed neuroprotective mechanisms of bergenin derivatives.

Caption: General workflow for in vitro neuroprotection assays.

References

- 1. Neuroprotective effects of bergenin in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Bergenin mitigates neuroinflammatory damage induced by high glucose: insights from Zebrafish, murine microbial cell line, and rat models [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alleviation of Memory Deficit by Bergenin via the Regulation of Reelin and Nrf-2/NF-κB Pathway in Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Di-O-methylbergenin in Plasma using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methylbergenin, a derivative of the natural compound bergenin, is a molecule of interest in pharmaceutical research due to its potential therapeutic properties. To facilitate pharmacokinetic and toxicokinetic studies, a reliable and validated analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma.

Principle

This method utilizes protein precipitation for the extraction of this compound from plasma samples, followed by reversed-phase HPLC separation and quantification using a UV detector. An internal standard (IS) is recommended for accurate and precise quantification, compensating for potential variations during sample processing and injection.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Acetaminophen)[1]

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or phosphoric acid

-

Control plasma (human, rat, etc.)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to achieve the desired concentration range for the calibration curve.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Acetaminophen) in methanol.

-

Internal Standard Working Solution: Dilute the IS stock solution with the same diluent as the working standards to a final concentration (e.g., 10 µg/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or HPLC vial.

-

Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are proposed based on methods for bergenin and are a starting point for optimization for this compound.[1]

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol:Water (e.g., 20:80, v/v) with pH adjustment to 2.5 using phosphoric acid.[1] Gradient elution may be explored for better separation from endogenous interferences. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| UV Detection Wavelength | Bergenin exhibits maximum absorption at 220 nm and 275 nm.[1] A wavelength of 275 nm is recommended to minimize interference from plasma components.[1] The optimal wavelength for this compound should be experimentally determined. |

| Run Time | Approximately 15 minutes (adjust as needed to ensure elution of the analyte and IS without interference from subsequent injections). |

Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from multiple sources.

-

Linearity and Range: The relationship between the concentration of the analyte and the analytical response. A calibration curve should be prepared with at least six non-zero concentrations.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are determined at multiple concentration levels (low, medium, and high quality controls).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction procedure. This is determined by comparing the analytical response of extracted samples to that of unextracted standards.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Presentation

The following tables summarize the expected quantitative data from a validated method, based on typical results for the related compound, bergenin.

Table 1: Linearity and Range

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 100 | ≥ 0.999 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| Low QC (0.3) | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC (5.0) | < 15% | ± 15% | < 15% | ± 15% |

| High QC (80.0) | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery

| QC Concentration (µg/mL) | Mean Recovery (%) |

| Low QC (0.3) | > 80% |

| Mid QC (5.0) | > 80% |

| High QC (80.0) | > 80% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in plasma.

Method Validation Logic

Caption: Logical relationship of key parameters in analytical method validation.

Conclusion

The proposed HPLC-UV method provides a robust and reliable framework for the quantification of this compound in plasma. This method, adapted from established protocols for the related compound bergenin, offers a good starting point for researchers and drug development professionals. It is imperative that a full method validation be conducted for this compound to ensure its accuracy, precision, and reliability for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Di-O-methylbergenin in Alzheimer's Disease Models

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the mechanism of action of Di-O-methylbergenin in Alzheimer's disease (AD) models is currently limited in published literature. The following application notes and protocols are based on extensive research on its parent compound, bergenin . Given that this compound is a derivative of bergenin, the biological activities are expected to be similar, making bergenin a valuable proxy for preliminary research and experimental design.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, neuroinflammation, and oxidative stress. Recent studies have highlighted the therapeutic potential of natural compounds in targeting these pathological hallmarks. Bergenin, a C-glucoside of 4-O-methyl gallic acid, and by extension its derivative this compound, has emerged as a promising neuroprotective agent. These compounds exhibit a multi-target mechanism of action, making them attractive candidates for AD drug discovery.

This document provides a detailed overview of the putative mechanisms of action of this compound (based on bergenin data) in AD models and offers standardized protocols for key in vitro and in vivo experiments.

Mechanism of Action in Alzheimer's Disease Models

Bergenin has been demonstrated to exert its neuroprotective effects through several key pathways implicated in AD pathogenesis:

-

Inhibition of Amyloid-Beta Aggregation and Production: Bergenin has been shown to reduce the levels of Aβ-1-42, a primary component of amyloid plaques. It also exhibits inhibitory activity against β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2]

-

Reduction of Tau Hyperphosphorylation: Studies indicate that bergenin can alleviate the hyperphosphorylation of tau protein, a critical step in the formation of NFTs.[1]

-

Anti-Neuroinflammatory Effects: Bergenin effectively suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved, in part, through the modulation of the NF-κB and MAPK signaling pathways.[3][4][5]

-

Attenuation of Oxidative Stress: Bergenin combats oxidative stress by enhancing the activity of antioxidant enzymes and activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[3][6][7]

-